molecular formula C12H17ClN2O2 B8450525 3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine

3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine

Cat. No. B8450525
M. Wt: 256.73 g/mol
InChI Key: KGJDFHMWRGCDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(tert-Butoxycarbonylamino-methyl)-6-chloromethyl-pyridine

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[[6-(chloromethyl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,6,8H2,1-3H3,(H,15,16)

InChI Key

KGJDFHMWRGCDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 3-(tert-butoxycarbonylamino-methyl)-6-hydroxymethyl-pyridine (2.3 g, 9.65 mmol) and triethylamine (2.05 mL, 14.5 mmol) to DCM (30 mL). Cool the mixture to 0° C. and add methanesulfonyl chloride (0.83 mL, 10.6 mmol) to the mixture. Allow the mixture to warm to room temperature and stir overnight. Dilute the mixture with water (10 mL) and saturated aqueous NaHCO3 (10 mL). Separate the layers, and extract the aqueous layer with DCM (3×20 mL). Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel (80 g) eluting with hexane/EtOAc (1:0 to 1:1 gradient over 60 min, 80 mL/min) to obtain the desired intermediate as a colorless oil (1.14 g, 46%). MS (APCI+) m/z: 257 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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